
Copanlisib Dihydrochloride: A Technical Guide
for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Copanlisib Dihydrochloride

Cat. No.: B15620147 Get Quote

Introduction

Copanlisib Dihydrochloride (trade name Aliqopa®) is a potent, intravenous, pan-class I

phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and

PI3K-δ isoforms.[1][2][3][4] The PI3K signaling pathway is a critical regulator of essential

cellular functions, including proliferation, survival, and metabolism, and its aberrant activation is

a frequent oncogenic driver in various cancers, particularly B-cell malignancies.[2][5][6]

Copanlisib's unique isoform profile and intravenous administration differentiate it from other

PI3K inhibitors.[7][8] It has received approval from the U.S. Food and Drug Administration

(FDA) for the treatment of adult patients with relapsed follicular lymphoma (FL) who have

received at least two prior systemic therapies.[7][9][10] This document provides a

comprehensive technical overview of Copanlisib, summarizing its mechanism of action,

preclinical and clinical data, and key experimental protocols for researchers and drug

development professionals.

Mechanism of Action
Copanlisib exerts its anti-tumor effects by inhibiting the catalytic activity of class I PI3K

isoforms.[9] It demonstrates potent, nanomolar inhibitory activity, particularly against the p110α

and p110δ isoforms, which are crucial for the proliferation and survival of malignant B-cells.[4]

[6][9] Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2)

to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This disruption

prevents the activation of downstream signaling cascades, most notably the AKT/mTOR

pathway.[6] The ultimate cellular consequences of this pathway inhibition include the induction
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of apoptosis (programmed cell death) and the suppression of cell proliferation and survival.[1]

[3][4][5] Furthermore, Copanlisib has been shown to inhibit B-cell receptor (BCR) signaling and

CXCR12-mediated chemotaxis of malignant B cells.[5]
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Caption: PI3K/AKT/mTOR signaling pathway inhibition by Copanlisib.
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Quantitative Data Summary
In Vitro Inhibitory Activity
Copanlisib demonstrates potent inhibition of PI3K isoforms and anti-proliferative activity across

a range of hematological cancer cell lines.

Target IC50 (nM) Cell Line Cancer Type IC50 (nM)

PI3K-α 0.5[5][9][11] MCL Lines
Mantle Cell

Lymphoma
22 (median)[12]

PI3K-β 3.7[5][9][11] MZL Lines
Marginal Zone

Lymphoma
36 (median)[12]

PI3K-γ 6.4[5][9][11] CLL Lines

Chronic

Lymphocytic

Leukemia

23 (median)[12]

PI3K-δ 0.7[5][9][11] GIST-T1
Gastrointestinal

Stromal
54.5[1]

Pharmacokinetic Properties
The pharmacokinetic profile of Copanlisib is characterized by a large volume of distribution and

a long terminal half-life, supporting an intermittent intravenous dosing schedule.[13][14]
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Parameter Value

Maximum Concentration (Cmax) 463 ng/mL[5][15]

Area Under the Curve (AUC0-25h) 1570 ng·hr/mL[5][15]

Volume of Distribution (Vd) 871 L[14][15][16]

Plasma Protein Binding 84.2% (mainly albumin)[5][15]

Metabolism Primarily CYP3A (>90%)[5][15]

Terminal Half-Life (t1/2) 39.1 hours[14][15][16]

Systemic Clearance 18.9 L/hr[14][16]

Excretion ~64% in feces, ~22% in urine[13]

Clinical Efficacy in Hematological Malignancies
Clinical trials have demonstrated significant efficacy of Copanlisib, both as a monotherapy and

in combination, across various types of relapsed or refractory (R/R) lymphomas.
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Trial /
Cohort

Phase
Patient
Populatio
n

Treatmen
t

ORR (%) CR (%)
Median
PFS
(months)

CHRONOS

-1[2]
II

R/R

Indolent

Lymphoma

Copanlisib

Monothera

py

59 12 11.2

CHRONOS

-1 (FL

subset)[2]

II

R/R

Follicular

Lymphoma

Copanlisib

Monothera

py

59 14 11.2

CHRONOS

-1 (MZL

subset)[17]

II

R/R

Marginal

Zone

Lymphoma

Copanlisib

Monothera

py

70 13 14.1

COSMOS[

18]
I/II R/R PTCL

Copanlisib

+

Gemcitabin

e

72 32 6.9

Meta-

Analysis[19

]

N/A

R/R

Indolent B-

NHL

Copanlisib

Monothera

py

58 7 N/A

Meta-

Analysis[19

]

N/A

R/R

Indolent B-

NHL

Copanlisib

+

Rituximab

92 34 N/A

ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival;

FL: Follicular Lymphoma; MZL: Marginal Zone Lymphoma; PTCL: Peripheral T-Cell Lymphoma;

B-NHL: B-cell Non-Hodgkin Lymphoma.

Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) associated with Copanlisib

are generally manageable. Transient hyperglycemia and hypertension are recognized on-target

effects.[2][20][21]
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Adverse Event Any Grade (%) Grade ≥3 (%)

Hyperglycemia 50 - 67 41 - 45

Hypertension 30 - 49 24 - 35

Neutropenia 24 15 - 24

Diarrhea 35 N/A

Fatigue 30 N/A

Lung Infection N/A 15 - 16

Data compiled from multiple studies.[2][9][19]

Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of targeted agents like

Copanlisib.

Protocol 1: Cell Viability Assay (Luminescent)
This protocol determines the concentration of Copanlisib that inhibits cell growth by 50%

(IC50).

Materials:

Hematological malignancy cell lines

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

Copanlisib stock solution (in DMSO)

96-well flat-bottomed plates (white, for luminescence)

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer
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Methodology:

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL

of complete growth medium.[1] Incubate overnight at 37°C, 5% CO2.

Compound Addition: Prepare serial dilutions of Copanlisib in growth medium. Add 10 µL of

the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and

no-cell blanks.

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.[22][23]

Assay Procedure:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Analysis: Subtract blank values, normalize data to the vehicle control (as 100% viability), and

plot a dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Flow
Cytometry)
This protocol quantifies the induction of apoptosis versus necrosis following Copanlisib

treatment.

Materials:

Cells treated with Copanlisib and controls.

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer).[24]
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Phosphate-Buffered Saline (PBS), cold.

Flow cytometer.

Methodology:

Cell Treatment: Treat cells with the desired concentrations of Copanlisib for a specified time

(e.g., 24, 48 hours). Include vehicle and untreated controls.

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

Washing: Wash the cell pellet twice with cold PBS.[24]

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]

Add 400 µL of 1X Binding Buffer to each tube.[24]

Data Acquisition: Analyze the samples on a flow cytometer within one hour.

Analysis: Gate the cell populations to distinguish between:

Viable cells (Annexin V- / PI-)

Early apoptotic cells (Annexin V+ / PI-)

Late apoptotic/necrotic cells (Annexin V+ / PI+)

Necrotic cells (Annexin V- / PI+)
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Caption: General workflow for preclinical evaluation of Copanlisib.
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Protocol 3: In Vivo Xenograft Study
This protocol outlines a typical design to assess the anti-tumor efficacy of Copanlisib in an

animal model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG).

Hematological malignancy cell line for implantation.

Copanlisib for injection (formulated in a suitable vehicle, e.g., 5% D-Mannitol).[1]

Vehicle control solution.

Calipers for tumor measurement.

Methodology:

Tumor Implantation: Subcutaneously inject 5-10 million tumor cells into the flank of each

mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Copanlisib).

Treatment: Administer Copanlisib intravenously according to a specified dose and schedule

(e.g., 5-10 mg/kg, three times a week).[25] Administer an equal volume of vehicle to the

control group.

Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times

per week.[1] Tumor volume is often calculated using the formula: (Length x Width²)/2.

Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the

control group reach a predetermined maximum size (e.g., 1,200 mm³).[1]

Analysis: At the end of the study, euthanize the animals. Collect tumors for further analysis,

such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g.,
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cleaved caspase-3) markers, and collect blood for pharmacokinetic analysis.[1]

Conclusion and Future Directions
Copanlisib is a pivotal PI3K inhibitor in the therapeutic landscape of hematological

malignancies, particularly relapsed follicular lymphoma. Its distinct intravenous administration

and potent dual inhibition of PI3K-α and PI3K-δ isoforms contribute to its robust clinical activity

and manageable safety profile.[2][4] Current research focuses on elucidating mechanisms of

resistance, which may involve the activation of alternate signaling pathways like JAK/STAT.[7]

The future of Copanlisib therapy lies in strategic combination approaches. Ongoing and future

clinical trials are exploring its synergy with standard chemoimmunotherapy, other targeted

agents (e.g., BTK inhibitors), and immune checkpoint inhibitors to enhance efficacy, overcome

resistance, and expand its utility across a broader range of hematological cancers.[9][25][26]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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